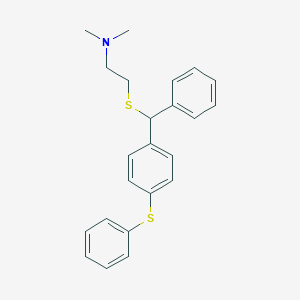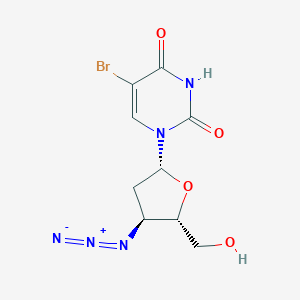
3'-Azido-2',3'-dideoxy-5-bromouridine
Overview
Description
3’-Azido-2’,3’-dideoxy-5-bromouridine is a modified nucleoside analogue. It is a highly intricate biomedical compound, emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development. With its prominent role as a nucleoside analogue, it gracefully orchestrates the research and development of cutting-edge antiviral medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-bromouridine typically involves the azidation of a suitable precursor, such as 2’,3’-dideoxy-5-bromouridine. The reaction conditions often include the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is usually carried out in an anhydrous solvent such as acetonitrile at room temperature.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-5-bromouridine involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-bromouridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) and boron trifluoride etherate (BF3·OEt2).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Oxidation: Pyridinium chlorochromate (PCC).
Major Products Formed
Substitution: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.
Reduction: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.
Oxidation: Formation of 3’-azido-2’,3’-dideoxy-5-bromouridine-2’-one.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-bromouridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogues.
Biology: Employed in the study of RNA viral infections and the development of antiviral drugs.
Medicine: Investigated for its potential use in antiviral therapies, particularly against RNA viruses.
Industry: Utilized in the production of antiviral medications and as a research tool in pharmaceutical development.
Mechanism of Action
3’-Azido-2’,3’-dideoxy-5-bromouridine exerts its effects by incorporating into viral RNA during replication, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism targets the viral RNA polymerase, disrupting the synthesis of viral RNA and inhibiting the proliferation of the virus.
Comparison with Similar Compounds
Similar Compounds
- 3’-Azido-2’,3’-dideoxyuridine
- 3’-Azido-2’,3’-dideoxycytidine
- 3’-Azido-2’,3’-dideoxyadenosine
Uniqueness
3’-Azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of the bromine atom at the 5’ position, which enhances its antiviral activity. This modification allows for more effective incorporation into viral RNA and improved inhibition of viral replication compared to other similar compounds.
Properties
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMRXNXDPKKRV-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147342 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105784-82-5 | |
| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)
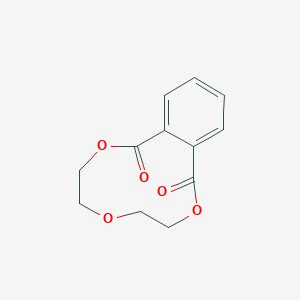
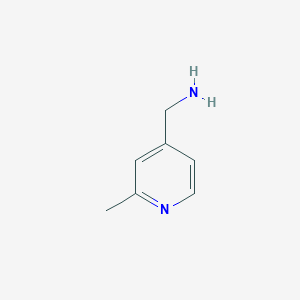
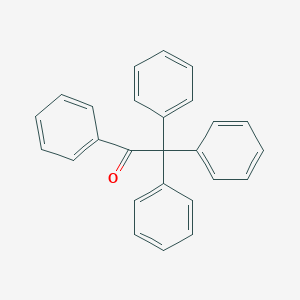
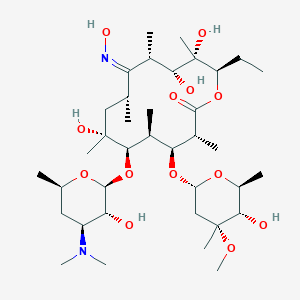


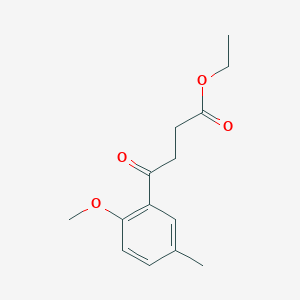
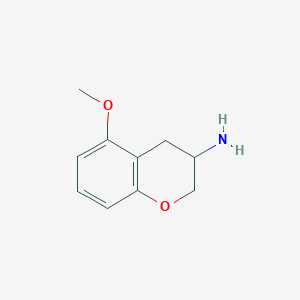

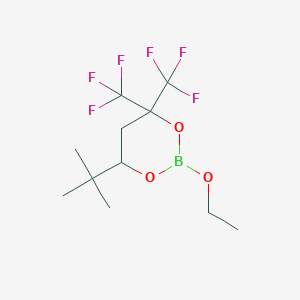
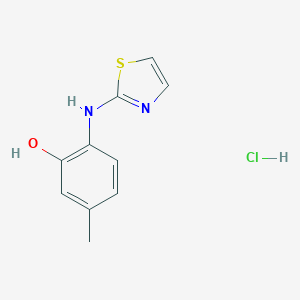
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
